![molecular formula C10H11ClO B3264270 [(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 388631-88-7](/img/structure/B3264270.png)
[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
Descripción general
Descripción
“[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is also known by its CAS number 388631-88-7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanol group and a 4-chlorophenyl group . The (1S,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular weight is 182.65, and the molecular formula is C10H11ClO . Other properties such as density, boiling point, melting point, and flash point are not specified .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis : The compound is synthesized using a green, efficient method involving recombinant E. coli in a water-cyclohexane liquid-liquid system. This biocatalytic approach yields high enantiomeric excess (>99%) and efficient synthesis, reducing time by 70% (Chen et al., 2021).
Crystal Structure Analysis : The compound's crystal structure, as part of cyproconazole (a conazole fungicide), has been studied. The structure includes enantiomeric pairs and hydrogen bonding patterns, contributing to understanding its chemical properties (Kang et al., 2015).
Photogeneration and Reactivity : The photochemistry of derivatives of 4-chlorophenol has been explored. This research provides insights into the reactivity of related cations, opening avenues for further chemical synthesis applications (Protti et al., 2004).
Chemical Reaction Behavior : Studies on 1-phenylselenocyclopropylmethyl cations, derived from similar compounds, have shown various reaction pathways depending on the type of substituents and solvents used. This understanding is crucial for designing specific chemical syntheses (Honda et al., 2009).
Synthesis of Derivatives for Anticancer and Antituberculosis : Specific derivatives of 1-(4-Chlorophenyl) cyclopropyl compounds have shown promising anticancer and antituberculosis activities, highlighting its potential in pharmaceutical research (Mallikarjuna et al., 2014).
Production as Chiral Intermediate of Betahistine : The compound serves as a chiral intermediate in the production of anti-allergic drug Betahistine, showcasing its significance in drug synthesis (Ni et al., 2012).
Environmental Applications : Research into environmental contaminants like DDT has identified related compounds, such as Tris(4-chlorophenyl)methanol, demonstrating the compound's relevance in environmental studies (Buser, 1995).
Propiedades
IUPAC Name |
[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDCBNPQCUQK-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



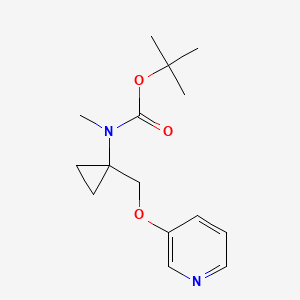

![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B3264209.png)


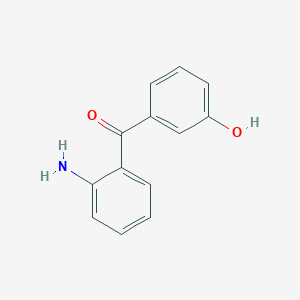

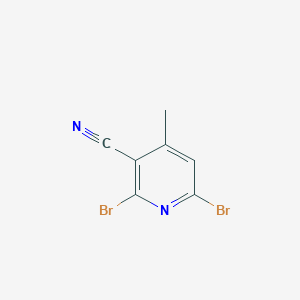
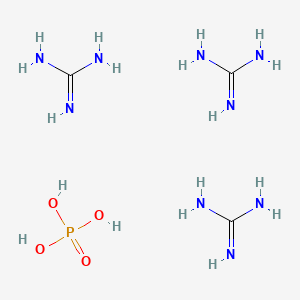

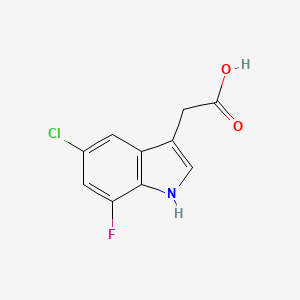
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
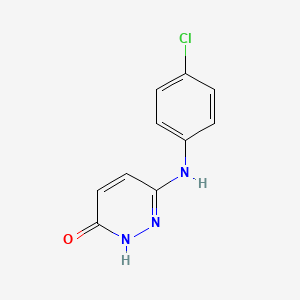
![7H-Cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3264286.png)